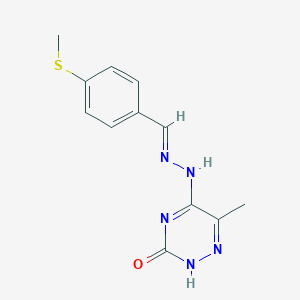
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide, also known as BVT.948, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 948.
Wirkmechanismus
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide exerts its therapeutic effects by inhibiting the activity of a protein called Rho-associated coiled-coil kinase (ROCK). ROCK is involved in various cellular processes such as cell migration, proliferation, and apoptosis. Inhibition of ROCK activity by 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide leads to a reduction in inflammation, tumor growth, and fibrosis.
Biochemical and Physiological Effects:
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has been shown to reduce fibrosis in various organs such as the liver, lung, and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has several advantages for use in lab experiments. It is highly soluble in water, making it easy to prepare solutions for in vitro and in vivo experiments. 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide is also stable under physiological conditions, making it suitable for use in animal models. However, one limitation of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of ROCK. Another area of research is the investigation of the potential use of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide in order to optimize its therapeutic potential.
Conclusion:
In conclusion, 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide is a chemical compound that has shown promising therapeutic potential in various fields of research. Its ability to inhibit the activity of ROCK makes it a potential candidate for the treatment of diseases such as multiple sclerosis, rheumatoid arthritis, and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide.
Synthesemethoden
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with morpholine. The resulting product is then treated with ammonium hydroxide to obtain 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide in high purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has also been studied for its potential use in the treatment of diseases such as multiple sclerosis, rheumatoid arthritis, and cancer.
Eigenschaften
Produktname |
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide |
|---|---|
Molekularformel |
C8H11BrN2O3S2 |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S2/c9-7-1-2-8(15-7)16(12,13)10-11-3-5-14-6-4-11/h1-2,10H,3-6H2 |
InChI-Schlüssel |
FGGWMYNFAQCGBR-UHFFFAOYSA-N |
SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(S2)Br |
Kanonische SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(S2)Br |
Löslichkeit |
36.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)



![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)